Cas no 29096-61-5 ((7-methylimidazo1,2-apyridin-3-yl)methanol)

(7-methylimidazo1,2-apyridin-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (7-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL)METHANOL
- Imidazo[1,2-a]pyridine-3-methanol, 7-methyl-
- {7-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL}METHANOL
- AM806302
- imidazo[1,2-a]pyridine-3-methanol,7-methyl-
- AKOS022236328
- AS-66336
- MFCD11908293
- 29096-61-5
- (7-methylimidazo1,2-apyridin-3-yl)methanol
-
- MDL: MFCD11908293
- インチ: 1S/C9H10N2O/c1-7-2-3-11-8(6-12)5-10-9(11)4-7/h2-5,12H,6H2,1H3
- InChIKey: CTJAEQWPGMTOLP-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C1=C([H])N=C2C([H])=C(C([H])([H])[H])C([H])=C([H])N21
計算された属性
- せいみつぶんしりょう: 162.079312947g/mol
- どういたいしつりょう: 162.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 37.5
(7-methylimidazo1,2-apyridin-3-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M396280-10mg |
(7-methylimidazo[1,2-a]pyridin-3-yl)methanol |
29096-61-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
Alichem | A029198390-5g |
(7-Methylimidazo[1,2-a]pyridin-3-yl)methanol |
29096-61-5 | 95% | 5g |
$1025.64 | 2023-09-02 | |
eNovation Chemicals LLC | Y0998646-5g |
(7-Methylimidazo[1,2-A]Pyridin-3-Yl)Methanol |
29096-61-5 | 95% | 5g |
$1040 | 2024-08-02 | |
Chemenu | CM269629-1g |
(7-Methylimidazo[1,2-a]pyridin-3-yl)methanol |
29096-61-5 | 95% | 1g |
$351 | 2021-08-18 | |
Chemenu | CM269629-1g |
(7-Methylimidazo[1,2-a]pyridin-3-yl)methanol |
29096-61-5 | 95% | 1g |
$*** | 2023-03-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M940659-250mg |
(7-Methylimidazo[1,2-a]pyridin-3-yl)methanol |
29096-61-5 | 95% | 250mg |
¥936.00 | 2022-09-01 | |
Alichem | A029198390-1g |
(7-Methylimidazo[1,2-a]pyridin-3-yl)methanol |
29096-61-5 | 95% | 1g |
$362.25 | 2023-09-02 | |
A2B Chem LLC | AI46608-100mg |
(7-Methylimidazo[1,2-a]pyridin-3-yl)methanol |
29096-61-5 | 95% | 100mg |
$100.00 | 2024-04-20 | |
1PlusChem | 1P00I5V4-100mg |
(7-Methylimidazo[1,2-A]Pyridin-3-Yl)Methanol |
29096-61-5 | 95% | 100mg |
$238.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732525-250mg |
(7-Methylimidazo[1,2-a]pyridin-3-yl)methanol |
29096-61-5 | 98% | 250mg |
¥2163.00 | 2024-05-20 |
(7-methylimidazo1,2-apyridin-3-yl)methanol 関連文献
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
(7-methylimidazo1,2-apyridin-3-yl)methanolに関する追加情報
Compound CAS No. 29096-61-5: (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol
The compound CAS No. 29096-61-5, commonly referred to as (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol, is a heterocyclic organic compound with significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the imidazopyridine class, which is known for its diverse biological activities and applications in drug discovery. The structure of this molecule features a methanol group attached to an imidazo[1,2-a]pyridine ring system, with a methyl substituent at the 7-position of the imidazole moiety. This unique structure contributes to its potential as a bioactive agent.
Recent studies have highlighted the importance of imidazopyridines in medicinal chemistry due to their ability to modulate various biological targets, including kinases, ion channels, and G-protein coupled receptors (GPCRs). The (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol derivative has been explored for its potential in treating neurological disorders, cancer, and inflammatory diseases. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective inhibition of certain kinase enzymes, which are often overexpressed in cancer cells.
The synthesis of (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol involves a multi-step process that typically begins with the preparation of the imidazo[1,2-a]pyridine core. This is followed by functionalization at the 3-position with a methanol group and introduction of the methyl substituent at the 7-position. Advanced synthetic techniques, such as microwave-assisted synthesis and catalytic hydrogenation, have been employed to optimize the yield and purity of this compound. These methods not only enhance the efficiency of the synthesis but also align with green chemistry principles by reducing waste and energy consumption.
In terms of biological activity, (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol has shown promising results in preclinical studies. For example, a study conducted at the University of California revealed that this compound exhibits potent anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Additionally, its ability to cross the blood-brain barrier makes it a potential candidate for treating central nervous system (CNS) disorders such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol has also been extensively studied. Research indicates that this compound has moderate oral bioavailability and undergoes hepatic metabolism via cytochrome P450 enzymes. These findings are crucial for determining its suitability as an oral therapeutic agent and for designing dosage regimens that maximize efficacy while minimizing toxicity.
From an industrial perspective, the demand for (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol is driven by its potential applications in drug development and chemical intermediates. Pharmaceutical companies are increasingly investing in research programs focused on imidazopyridines due to their versatility as scaffolds for novel drug candidates. Moreover, the compound's stability under various storage conditions makes it suitable for large-scale production and distribution.
In conclusion, (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol represents a valuable addition to the arsenal of bioactive compounds available for therapeutic development. Its unique structure, coupled with its diverse biological activities and favorable pharmacokinetic properties, positions it as a promising candidate for addressing unmet medical needs. As research continues to uncover new applications and mechanisms of action for this compound, its role in advancing healthcare solutions is expected to grow significantly.
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